![molecular formula C11H7F2NO3 B12864124 2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)
2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid is a synthetic organic compound that belongs to the class of benzo[d]oxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the difluoromethyl group and the acrylic acid moiety in this compound makes it a unique candidate for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid typically involves multiple steps:
Formation of Benzo[d]oxazole Core: The initial step involves the formation of the benzo[d]oxazole core. This can be achieved by reacting ortho-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as bromodifluoromethane in the presence of a base.
Acrylic Acid Moiety Addition: The final step involves the introduction of the acrylic acid moiety. This can be done through a Heck reaction, where the benzo[d]oxazole derivative is reacted with acrylic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzo[d]oxazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of difluoromethyl carboxylic acids or aldehydes.
Reduction: Conversion to difluoromethyl alcohols or alkanes.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the reagents used.
科学的研究の応用
2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its
特性
分子式 |
C11H7F2NO3 |
|---|---|
分子量 |
239.17 g/mol |
IUPAC名 |
(E)-3-[2-(difluoromethyl)-1,3-benzoxazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F2NO3/c12-10(13)11-14-7-5-6(2-4-9(15)16)1-3-8(7)17-11/h1-5,10H,(H,15,16)/b4-2+ |
InChIキー |
DZCOGJWIDQOMKW-DUXPYHPUSA-N |
異性体SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)C(F)F |
正規SMILES |
C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


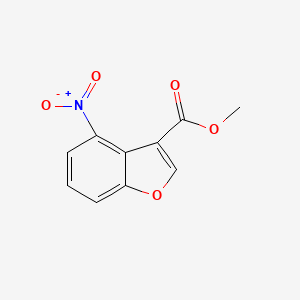

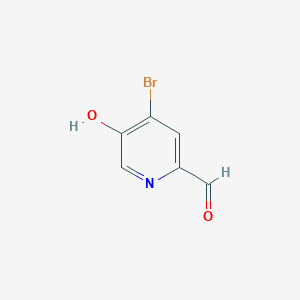
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)

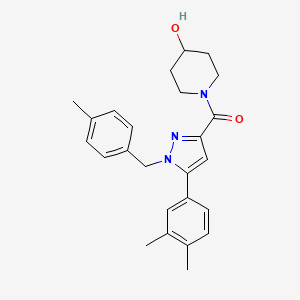
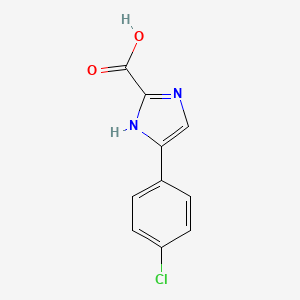
![(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12864089.png)
![2-Aminobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12864100.png)

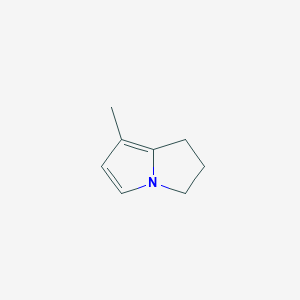
![4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864123.png)


